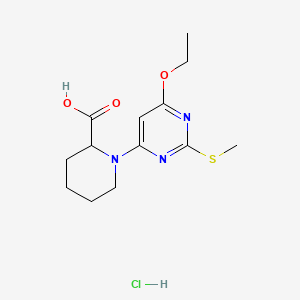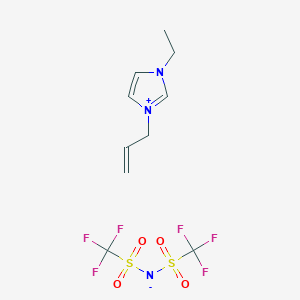
3-Allyl-1-ethyl-1H-imidazol-3-ium bis((trifluoromethyl)sulfonyl)amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Allyl-1-ethyl-1H-imidazol-3-ium bis((trifluoromethyl)sulfonyl)amide is a chemical compound with the molecular formula C10H13F6N3O4S2. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is often used in research due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Allyl-1-ethyl-1H-imidazol-3-ium bis((trifluoromethyl)sulfonyl)amide typically involves the reaction of 1-ethylimidazole with allyl bromide to form 3-allyl-1-ethylimidazolium bromide. This intermediate is then reacted with lithium bis((trifluoromethyl)sulfonyl)amide to yield the final product. The reaction conditions usually require an inert atmosphere and temperatures ranging from 0°C to 50°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the quality and yield of the product. The final product is often purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Allyl-1-ethyl-1H-imidazol-3-ium bis((trifluoromethyl)sulfonyl)amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; temperatures ranging from 0°C to 25°C.
Reduction: Sodium borohydride; temperatures ranging from 0°C to 25°C.
Substitution: Various nucleophiles; temperatures ranging from 0°C to 50°C.
Major Products Formed
Oxidation: Formation of corresponding oxidized products.
Reduction: Formation of corresponding reduced products.
Substitution: Formation of substituted imidazolium compounds.
Scientific Research Applications
3-Allyl-1-ethyl-1H-imidazol-3-ium bis((trifluoromethyl)sulfonyl)amide has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and alkylation.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of ionic liquids and as a solvent in chemical processes.
Mechanism of Action
The mechanism of action of 3-Allyl-1-ethyl-1H-imidazol-3-ium bis((trifluoromethyl)sulfonyl)amide involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. It can also interact with proteins, affecting their structure and function. These interactions are mediated through hydrogen bonding, van der Waals forces, and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
- 1-Ethyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)amide
- 3-Ethyl-1-vinyl-1H-imidazol-3-ium bromide
Uniqueness
3-Allyl-1-ethyl-1H-imidazol-3-ium bis((trifluoromethyl)sulfonyl)amide is unique due to its allyl group, which imparts distinct reactivity and stability compared to similar compounds. This makes it particularly useful in specific applications where other compounds may not perform as effectively.
Properties
Molecular Formula |
C10H13F6N3O4S2 |
|---|---|
Molecular Weight |
417.4 g/mol |
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;1-ethyl-3-prop-2-enylimidazol-3-ium |
InChI |
InChI=1S/C8H13N2.C2F6NO4S2/c1-3-5-10-7-6-9(4-2)8-10;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h3,6-8H,1,4-5H2,2H3;/q+1;-1 |
InChI Key |
FJCMVDSZONUCDW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C[N+](=C1)CC=C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


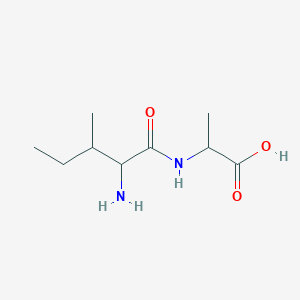
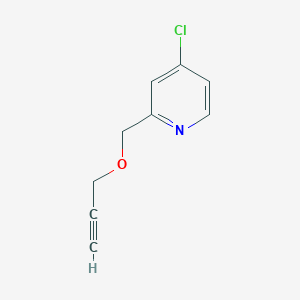
![4-{[3-(4-Tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B12504111.png)
![Imidazo[5,1-c]naphtho[2,1-e][1,2,4]triazine-1-carbohydrazide](/img/structure/B12504121.png)
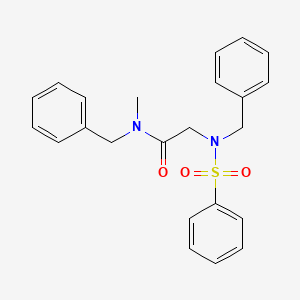
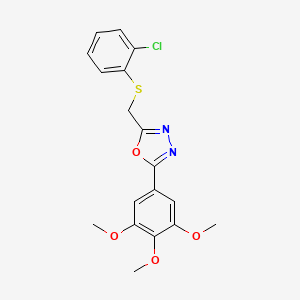
![2,3-dihydrothieno[3,4-b][1,4]dioxine;(E)-2-phenylethenesulfonic acid](/img/structure/B12504145.png)
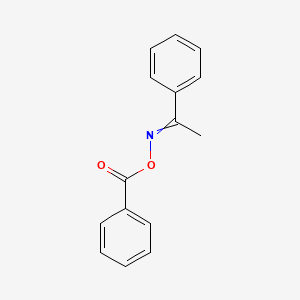
![N-{1-[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-4-fluorobenzamide](/img/structure/B12504171.png)
![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-methyl-N-(3-methylbenzyl)benzenesulfonamide](/img/structure/B12504176.png)
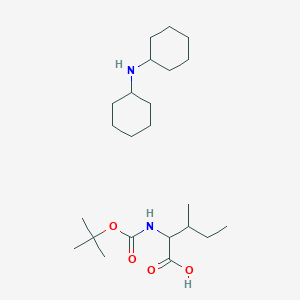
![N-{1-[5-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-2-methylbenzamide](/img/structure/B12504187.png)
![3-(furan-2-ylmethyl)[1]benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12504192.png)
